Methyl 2,5-dimethoxycinnamate

Description

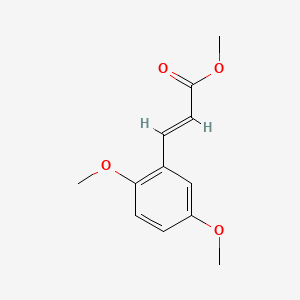

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSBGYBFOQLHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263264 | |

| Record name | Methyl 3-(2,5-dimethoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28689-10-3 | |

| Record name | Methyl 3-(2,5-dimethoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28689-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,5-dimethoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2,5 Dimethoxycinnamate and Structural Analogues

Chemical Synthesis Approaches to Cinnamate (B1238496) Esters

Traditional and advanced chemical methods provide robust pathways to various cinnamate esters. The choice of method often depends on the desired isomeric purity and the nature of the substituents on the aromatic ring.

The most direct route to methyl 2,5-dimethoxycinnamate is the esterification of its corresponding carboxylic acid, 2,5-dimethoxycinnamic acid. biosynth.com This precursor is a crystalline solid synthesized from precursors like 2,5-dimethoxybenzaldehyde (B135726). scirp.org

One of the most common methods for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid (2,5-dimethoxycinnamic acid) in an excess of the desired alcohol (methanol) with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, the water formed is typically removed. A similar approach is effective for other isomers, such as the synthesis of methyl 3,5-dimethoxycinnamate via Fischer esterification of 3,5-dimethoxycinnamic acid with methanol.

Alternative methods for activating the carboxylic acid group for esterification exist. For instance, Appel-type reactions, which use reagents like triphenylphosphine (B44618) (PPh₃) and a halogen source (e.g., BrCCl₃), can convert the carboxylic acid into a highly reactive intermediate, although this specific system has also been documented for producing amides from 2,5-dimethoxycinnamic acid. academie-sciences.fr The general scheme for the synthesis of cinnamate esters can also begin earlier, with the condensation of a substituted benzaldehyde (B42025) and malonic acid or its esters, a route known as the Knoevenagel or Doebner condensation, followed by esterification. google.com

Table 1: Synthesis of (E)-2,5-Dimethoxycinnamic Acid (Precursor) This interactive table summarizes the synthesis and properties of the key precursor compound.

| Parameter | Value | Reference |

|---|---|---|

| Common Name | (E)-2,5-Dimethoxycinnamic acid | scirp.org |

| CAS Number | 10538-51-9 | biosynth.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₂O₄ | biosynth.com |

| Molecular Weight | 208.21 g/mol | biosynth.com |

| Appearance | Colorless solid | scirp.org |

| Melting Point | 149 °C | scirp.org |

The synthesis of specific isomers of dimethoxycinnamates requires precise control over the reaction's regioselectivity and stereoselectivity. youtube.com

Regioselectivity refers to the preferential formation of a bond at one specific position over other possible positions. In the context of dimethoxycinnamates, this is crucial when starting from precursors with multiple potential reaction sites, such as dihydroxybenzaldehydes. Selective protection and deprotection of hydroxyl groups are often required to direct methylation to the desired positions before the cinnamate side chain is constructed. The regioselectivity of cyclocondensation reactions can sometimes be controlled or even switched by using specific additives like p-toluenesulfonic acid (p-TsOH) or a combination of hydroxybenzotriazole/N,N'-diisopropylcarbodiimide (HOBt/DIC), which predictably directs the reaction toward one regioisomer over another. beilstein-journals.org

Stereoselectivity primarily concerns the geometry of the alkene double bond, leading to either the (E)-trans or (Z)-cis isomer. The (E)-isomer is generally the more thermodynamically stable and desired product. Condensation reactions like the Perkin and Knoevenagel processes are often employed to form the α,β-unsaturated system of cinnamic acids and can be optimized to yield the (E)-isomer with high selectivity. google.comyoutube.com The characterization of (E)-2,5-dimethoxycinnamic acid confirms the formation of the trans double bond, identified by a large coupling constant (³J = 16.4 Hz) in its ¹H NMR spectrum. scirp.org Advanced catalytic methods using transition metals like gold or platinum have also been developed to achieve high stereo- and regioselectivity in the synthesis of complex heterocyclic systems, demonstrating the power of catalyst control in determining isomeric outcomes. nih.gov

Chemo-Enzymatic and Biocatalytic Transformations

Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective alternative to traditional chemical synthesis for producing esters. nih.gov These reactions are conducted under mild conditions, reducing energy consumption and the formation of byproducts. researchgate.net

Enzymatic pathways are highly effective for synthesizing various methoxycinnamate esters, which serve as structural analogues to this compound. The two primary strategies are direct esterification and transesterification. semanticscholar.org

Enzymatic Esterification involves the direct reaction of a cinnamic acid derivative with an alcohol, catalyzed by a lipase (B570770). For example, octyl methoxycinnamate, a widely used UVB absorber, was synthesized by the esterification of p-methoxycinnamic acid and 2-ethyl hexanol using Rhizopus oryzae lipase, achieving a 91.3% yield after 96 hours. oup.com Similarly, lipase from Thermomyces lanuginosus has been used to catalyze the esterification of 4-methoxycinnamic acid and glycerol. scielo.org.co

Enzymatic Transesterification involves reacting an existing ester (often a methyl or ethyl ester) with an alcohol to produce a different ester. This method is often more efficient than direct esterification. nih.gov Lipase B from Candida antarctica (CALB), frequently used in its immobilized form as Novozym 435, is a particularly effective biocatalyst for this purpose. nih.govmdpi.com It has been successfully used in the transesterification of methyl cinnamate with various alcohols. nih.gov Research has shown that for the transesterification of hydroxycinnamates, the reactivity can be influenced by the position of the methoxy (B1213986) group, with the relative activity for C. antarctica lipase B increasing in the order meta > para > ortho. nih.gov

These biocatalytic reactions can be performed in organic solvents or, more sustainably, in solvent-free systems where one of the liquid substrates acts as the reaction medium. nih.govmdpi.com

Table 2: Research Findings on Enzymatic Synthesis of Methoxycinnamate Esters This interactive table details various biocatalytic approaches for synthesizing structural analogues of this compound.

| Enzyme | Reaction Type | Substrates | Product | Key Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Rhizopus oryzae lipase | Esterification | p-Methoxycinnamic acid, 2-Ethyl hexanol | 2-Ethylhexyl-p-methoxycinnamate | 45°C, 96 h, Cyclo-octane | 91.3% yield | oup.com |

| Candida antarctica lipase B (Novozym 435) | Esterification | p-Methoxycinnamic acid, Glycerol | p-Methoxycinnamate monoglyceride | 40-50°C, 70 h, Solvent-free | - | mdpi.com |

| Thermomyces lanuginosus lipase | Esterification | 4-Methoxycinnamic acid, Glycerol | 4-Methoxycinnamoylglycerol | 65°C, 24 h, Hexane | 34% conversion | scielo.org.co |

| Candida antarctica lipase B (Novozym 435) | Transesterification | Methyl Cinnamate, Methanol | Methyl Cinnamate (trans-isomer) | 40°C, 24 h, Solvent-free | 82% yield | |

| Candida antarctica lipase B (Novozym 435) | Transesterification | Ethyl ferulate, Soybean oil | Ferulated mono- and diacylglycerols | - | - | semanticscholar.org |

| Candida antarctica lipase B (Novozym 435) | Transesterification | Short-chain alkyl cinnamate, Fatty alcohol | Long-chain alkyl cinnamates | Moderate temp., partial vacuum, solvent-free | High yield | nih.gov |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Methyl 2,5 Dimethoxycinnamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For methyl 2,5-dimethoxycinnamate, both ¹H and ¹³C NMR spectroscopy provide key insights into its chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) groups attached to the benzene (B151609) ring typically show distinct singlets. The protons of the vinyl group give rise to doublets, and their coupling constants are indicative of the trans configuration of the double bond. The aromatic protons appear as a set of multiplets in the downfield region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. Although not explicitly detailed in the search results for this specific compound, these techniques are standard practice in structural elucidation. researchgate.net

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy Protons (Ar-OCH₃) | ~3.8 | ~56 |

| Methoxy Proton (COOCH₃) | ~3.7 | ~51 |

| Vinylic Protons (α and β) | 6.3 - 7.8 (d) | 115 - 145 |

| Aromatic Protons | 6.8 - 7.5 (m) | 110 - 150 |

| Carbonyl Carbon | - | ~167 |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification (e.g., GC-MS, MS/MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, providing crucial information for its identification. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

In a typical GC-MS analysis, the molecule is ionized, often by electron ionization (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For cinnamic acid derivatives, common fragmentation pathways involve the loss of the methoxy group (·OCH₃), the carbomethoxy group (·COOCH₃), or cleavage of the propenoate side chain. researchgate.net The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₂H₁₄O₄), which is 222.24 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation. This allows for the elucidation of fragmentation pathways and the confirmation of the compound's structure. While specific MS/MS data for this compound was not found, analysis of related compounds like methyl 2,5-dihydroxycinnamate shows characteristic fragmentation patterns that help in its identification. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. benthamopen.com

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | 222 | Molecular Ion |

| [M -OCH₃]⁺ | 191 | Loss of a methoxy group |

| [M - COOCH₃]⁺ | 163 | Loss of the methyl ester group |

| [M - C₃H₃O₂]⁺ | 151 | Cleavage of the propenoate side chain |

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically around 1700 cm⁻¹. Other significant peaks include those for the C=C stretching of the vinyl group and the aromatic ring, C-O stretching of the ether and ester groups, and C-H stretching and bending vibrations. farmaceut.org The presence of methoxy groups on the benzene ring will also influence the positions of the aromatic C-H and C=C vibrations. ajol.info

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would likely show strong signals for the C=C double bond and the aromatic ring system. nih.govresearchgate.net The technique can be particularly useful for studying the solid-state properties of the compound, including polymorphism. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1700 |

| C=C (Vinyl) | Stretching | ~1630 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether/Ester) | Stretching | 1000-1300 |

| C-H (Aromatic/Vinylic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgspringernature.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a derivative, 2,5-dimethoxycinnamic acid, has been studied, revealing insights into its molecular conformation and packing in the solid state. researchgate.netiucr.org Such studies on the parent acid can provide a basis for understanding the likely crystal packing of its methyl ester. It has been noted that 2,5-dimethoxycinnamic acid can form molecular complexes. chemicalbook.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in cinnamic acid derivatives. researchgate.netresearchgate.net Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and photochemical reactivity. mdpi.com For example, 3,4-dimethoxycinnamic acid is known to exist in at least two polymorphic forms, which show different photomechanical behaviors. researchgate.netresearchgate.netresearchgate.net While specific studies on the polymorphism of this compound were not found, the potential for its existence is high given the behavior of related compounds.

The arrangement of molecules in the crystal lattice, as determined by X-ray crystallography, plays a crucial role in their solid-state photochemical reactivity. acs.orgdntb.gov.ua For cinnamic acid derivatives, [2+2] cycloaddition reactions upon UV irradiation are a well-documented phenomenon. researchgate.netacs.org The feasibility and stereochemical outcome of these reactions are governed by the proximity and orientation of the C=C double bonds in adjacent molecules within the crystal, a concept encapsulated in Schmidt's topochemical postulates. acs.org

For a [2+2] cycloaddition to occur in the solid state, the double bonds of neighboring molecules must be parallel and within a certain distance (typically less than 4.2 Å). The crystal packing determines whether a reactive α- or β-type arrangement (leading to different cyclobutane (B1203170) products) or an unreactive γ-type arrangement is present. acs.org Studies on polymorphs of 3,4-dimethoxycinnamic acid have shown that different packing arrangements lead to different photoreactivities and photomechanical effects. researchgate.netresearchgate.net One form exhibited a photosalient effect (crystal jumping), while the other did not, a difference attributed to the degree of molecular movement required for the reaction to occur in each crystal form. researchgate.net This highlights the profound influence of crystal engineering on the solid-state behavior of these compounds. iucr.org

Computational and Theoretical Investigations of Methyl 2,5 Dimethoxycinnamate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for studying the electronic structure of molecules. cabidigitallibrary.org DFT methods are used to calculate various molecular properties, such as optimized geometry, spectroscopic signatures (IR, NMR), and thermodynamic parameters, by solving the Schrödinger equation in an approximate manner. epstem.netdergipark.org.tr These calculations provide a detailed picture of electron distribution, which is key to understanding a molecule's stability and reactivity. dergipark.org.tr

For cinnamic acid derivatives, DFT studies have been employed to determine stable conformations, thermodynamic properties, and vibrational characteristics. researchgate.net For instance, in a study of trans-2-methoxycinnamic acid, DFT calculations at the B3LYP/cc-pVTZ level were used to identify the most stable conformers (s-cis and s-trans) and calculate their respective dipole moments and thermodynamic properties. researchgate.net Such computational approaches are invaluable for establishing a foundational understanding of the molecule's intrinsic properties before undertaking more complex experimental work. mdpi.com

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (FMOs): The FMOs consist of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's capacity to donate electrons, while the LUMO relates to its ability to accept electrons. dergipark.org.trmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. mdpi.com A smaller gap suggests lower excitation energy, facilitating electron transfer and indicating higher chemical reactivity. mdpi.com In a DFT study of the related compound trans-2-methoxycinnamic acid, the HOMO-LUMO energy gap was calculated to be 6.2143 eV, providing a measure of its kinetic stability. researchgate.net For methyl cinnamate (B1238496), the interaction between the HOMO of one molecule in its ground state and the LUMO of another in its triplet excited state is crucial for explaining the regioselectivity of its photochemical dimerization reactions. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. mdpi.comnih.gov It is a powerful tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. researchgate.net Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, often associated with lone pairs on heteroatoms like oxygen. mdpi.comresearchgate.net Conversely, regions with positive potential (colored blue) are electron-poor and are sites for nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. researchgate.net For trans-2-methoxycinnamic acid, MEP analysis identified negative potential regions around the oxygen atoms, indicating likely sites for electrophilic interaction. researchgate.net Such maps are invaluable for predicting noncovalent interactions, such as drug-receptor binding. nih.gov

| Concept | Description | Relevance to Methyl 2,5-Dimethoxycinnamate |

|---|---|---|

| Density Functional Theory (DFT) | A computational method used to investigate the electronic structure (electron density) of many-body systems. cabidigitallibrary.org | Predicts optimized geometry, electronic properties, and reactivity. |

| Highest Occupied Molecular Orbital (HOMO) | The outermost molecular orbital containing electrons. Its energy level correlates with the ability to donate electrons. dergipark.org.tr | Indicates regions susceptible to electrophilic attack and involved in charge-transfer interactions. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost molecular orbital that is empty of electrons. Its energy level correlates with the ability to accept electrons. dergipark.org.tr | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. mdpi.com | A key indicator of chemical reactivity; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrical potential on the surface of a molecule, indicating charge distribution. nih.govresearchgate.net | Identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for noncovalent interactions. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. mdpi.com The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity, often calculated as a free energy of binding. nih.govresearchgate.net

While specific docking studies for this compound are not widely reported, research on closely related analogs demonstrates the utility of this approach. For example, a study on methyl cinnamate derivatives as potential epigenetic modulators used molecular docking to investigate their interaction with DNA methyltransferase 1 (DNMT1). nih.gov The results suggested that methyl 4-methoxycinnamate and methyl 3,4,5-trimethoxycinnamate (B1233958) could partially bind to the S-adenosyl-L-homocysteine (SAH) binding pocket of the enzyme, providing a plausible mechanism for their observed activity. nih.gov Similarly, docking studies on other cinnamate derivatives have explored their potential as anticancer agents by evaluating their binding to targets like tubulin. nih.gov These studies highlight how docking can elucidate ligand-target interactions, guiding the design of more potent and selective inhibitors.

| Compound | Biological Target | Key Finding | Reference |

|---|---|---|---|

| Methyl 4-methoxycinnamate | DNA Methyltransferase 1 (DNMT1) | Docking suggested partial binding to the SAH-binding pocket of the enzyme. | nih.gov |

| Methyl 3,4,5-trimethoxycinnamate | DNA Methyltransferase 1 (DNMT1) | Docking suggested partial binding to the SAH-binding pocket of the enzyme. | nih.gov |

| Gallic-Cinnamic Acid Esters | Tubulin (Colchicine Binding Site) | Molecular docking was used to evaluate a possible mechanism of action for anticancer activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cinnamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the variations in their biological activities. sysrevpharm.org QSAR models are built by calculating a wide range of molecular descriptors (representing constitutional, topological, electronic, and steric properties) and using statistical methods like multiple linear regression to create a predictive equation. mdpi.comnih.gov

Numerous QSAR studies have been conducted on cinnamic acid derivatives to predict various biological activities. These models provide valuable insights into the key molecular features required for a specific effect.

Antifungal Activity : A QSAR model for the fungicidal activity of cinnamate derivatives against Pythium sp. and Corticium rolfsii was developed using constitutional, topological, geometrical, and electronic descriptors. researchgate.net

Antileishmanial and Antitrypanosomal Activity : For a set of cinnamate esters, QSAR modeling revealed that activity is strongly dependent on the number and type of polar atoms, which influence hydrophobic/hydrophilic properties. mdpi.com

Antitubercular Activity : A statistically significant QSAR model for the antitubercular activity of cinnamic acid derivatives identified geometrical and electronic properties as the most relevant descriptors. nih.gov

Anticancer Activity : A predictive QSAR model for the cytotoxic activity of phenolic compounds (including cinnamates) against the HeLa cell line was generated based on structural, electronic, steric, and hydrophobic features. nih.gov

Although a specific QSAR model focused on this compound was not found, these studies on the broader class of cinnamates demonstrate that descriptors related to polarity, molecular shape, and electronic distribution are critical for their bioactivity.

| Predicted Biological Activity | Key Molecular Descriptors/Features | Reference |

|---|---|---|

| Antileishmanial & Antitrypanosomal | Number and type of polar atoms, hydrophobic/hydrophilic properties. | mdpi.com |

| Antifungal | Constitutional, topological, geometrical, and electronic descriptors. | researchgate.net |

| Antitubercular | Geometrical and electronic properties. | nih.gov |

| Anticancer (HeLa cells) | Structural, electronic, steric, and hydrophobic features. | nih.gov |

| Antimalarial | Van der Waals energy, energy of LUMO, and principal moment of inertia. | asianpubs.org |

Thermochemical Calculations and Energetic Profiles

Thermochemical calculations, both experimental and theoretical, are used to determine the energetic properties of a compound, such as its enthalpy of formation (ΔH°f) and enthalpy of combustion (ΔH°c). researchgate.net This data is crucial for understanding the molecule's thermodynamic stability and the energy changes associated with its chemical reactions.

Experimental studies have been performed on isomers of the parent acid, dimethoxycinnamic acid. Using static-bomb calorimetry, the standard molar enthalpies of combustion were determined for five different trans-dimethoxycinnamic acids. researchgate.net From this data, the standard molar enthalpies of formation in the crystalline phase (cr) at 298.15 K were derived. researchgate.net For example, the enthalpy of formation for trans-2,5-dimethoxycinnamic acid was reported alongside its isomers, providing a direct comparison of their relative stabilities. researchgate.net

Theoretical methods, such as high-level ab initio calculations, can also be used to compute enthalpies of formation with high accuracy, serving to rationalize and verify experimental results. researchgate.net Furthermore, DFT calculations can be used to generate potential energy surface (PES) profiles, which map the energy of a molecule as a function of its geometry (e.g., bond rotation). researchgate.net This allows for the identification of the most stable conformers and the energy barriers between them, providing a detailed energetic profile of the molecule's flexibility and preferred shapes. researchgate.net

| Compound | ΔfH°m(cr) / (kJ·mol⁻¹) |

|---|---|

| trans-2,3-Dimethoxycinnamic acid | -572.8 ± 3.4 |

| trans-2,4-Dimethoxycinnamic acid | -611.8 ± 3.4 |

| trans-2,5-Dimethoxycinnamic acid | -593.6 ± 3.3 |

| trans-3,4-Dimethoxycinnamic acid | -611.5 ± 3.4 |

| trans-3,5-Dimethoxycinnamic acid | -616.4 ± 3.4 |

| Data sourced from Ribeiro da Silva, M. A. V., et al. (1999). researchgate.net |

Structure Activity Relationship Sar Studies of Methyl 2,5 Dimethoxycinnamate and Its Analogues

Influence of Methoxy (B1213986) Substituent Positionality on Biological Activity

The number and position of methoxy (-OCH3) substituents on the phenyl ring of cinnamate (B1238496) derivatives are primary determinants of their biological activity. nih.gov These groups influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. nih.govmdpi.com

Research indicates that the specific placement of methoxy groups can lead to significant variations in pharmacological effects. For instance, in a study on trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring was found to affect the spatial structure of their metal complexes, which in turn influenced their bioavailability and bioactivity. mdpi.com This highlights that even subtle changes, such as moving a methoxy group from one position to another, can alter intermolecular interactions and biological outcomes. mdpi.com In the context of 2,5-dimethoxyphenyl compounds, studies on analogues like 2,5-dimethoxyphenylpiperidines have shown that the 2- and 5-methoxy groups are important for their specific activity and selectivity at serotonin (B10506) receptors. nih.govnih.gov Modifying these positions, for example, by creating a 2-ethoxy or 5-ethoxy analogue, resulted in a decrease in potency, underscoring the significance of the specific methoxy arrangement. nih.gov

Furthermore, the antioxidant activity of cinnamic acid derivatives is heavily dependent on the substitution pattern of hydroxyl and methoxy groups on the aromatic ring. mdpi.com The presence of these groups can stabilize the phenoxy radicals formed during antioxidant activity through resonance. mdpi.com For example, p-methoxycinnamic acid has been shown to exhibit significantly higher antidiabetic activity compared to other isomers, suggesting that the para-position is a key structural element for this particular biological function. researchgate.net

Table 1: Effect of Methoxy Group Position on Serotonin Receptor Agonist Potency

| Compound | 2-Position Substituent | 5-Position Substituent | 5-HT2A Receptor EC50 (nM) nih.gov |

|---|---|---|---|

| (S)-11 | MeO | MeO | 2.7 |

| 24eu | EtO | MeO | 27 |

| 25eu | MeO | EtO | 8.1 |

| 26eu | EtO | EtO | 81 |

Role of the Ester Moiety in Molecular Recognition and Binding Affinity

The ester moiety in cinnamate derivatives plays a critical role in their pharmacokinetic and pharmacodynamic profiles. It influences properties such as lipophilicity, which affects the molecule's ability to cross biological membranes, and its interaction with target enzymes or receptors. nih.gov

SAR studies have demonstrated that modifying the alcohol portion of the ester group can significantly impact biological potency. In a study of cinnamate ester analogues as antiprotozoal agents, a detailed analysis revealed a marked effect of the side chain on activity. nih.govresearchgate.net For instance, the n-butyl ester was identified as the optimal choice for improving antileishmanial potency, while this trend was less defined for antitrypanosomal activity. nih.gov This indicates that the size and nature of the alkyl chain in the ester group are crucial for specific molecular recognition by the target organism's biological machinery. nih.gov

The conversion of the carboxylic acid group of cinnamic acid to an ester can also enhance activity. Ethyl p-methoxycinnamate (EPMC), for example, shows significant anti-inflammatory activity, and studies suggest that both the ester and methoxy functional groups are vital for this effect. ugm.ac.id In another study on antimicrobial cinnamates, the length of the alkyl chain on the ester influenced the activity, with butyl and decyl cinnamates showing potent antifungal action. nih.govmdpi.com This suggests that the lipophilicity conferred by the ester chain is a key factor in the antimicrobial mechanism, which often involves disruption of the microbial cell membrane. nih.gov

Table 2: Influence of Ester Group on Antileishmanial Activity (IC50 in µM)

| Phenyl Ring Substitution | Methyl Ester nih.gov | Ethyl Ester nih.gov | n-Propyl Ester nih.gov | n-Butyl Ester nih.gov |

|---|---|---|---|---|

| 4-Hydroxy-3-nitro | 2.5 | 1.3 | 1.1 | 0.9 |

| 3,4-Dihydroxy | 3.5 | 2.7 | 2.1 | 2.0 |

Impact of Stereochemistry (E/Z Isomers) on Reactivity and Biological Profiles

Cinnamic acid and its derivatives, including Methyl 2,5-dimethoxycinnamate, possess a carbon-carbon double bond in the propenoic acid side chain, which gives rise to geometric isomers: the E (trans) and Z (cis) forms. researchgate.netoup.com The spatial arrangement of these isomers is a critical factor that can dramatically affect their physical, chemical, and biological properties. researchgate.netsolubilityofthings.com

The trans isomer is generally more common in nature and thermodynamically more stable. oup.com However, studies have shown that the cis isomer can possess distinct and sometimes more potent biological activities. For example, cis-cinnamic acid exhibits auxin-like activity in plants, a property not shared by its trans counterpart. oup.com This difference in activity underscores how stereochemistry dictates the molecule's fit into a biological receptor.

In the realm of pharmacology, the stereochemistry of cinnamide derivatives was found to have a profound impact on their effects on the central nervous system (CNS). A study on (E)- and (Z)-N-alkyl-alpha,beta-dimethylcinnamamides revealed that the isomers had opposing effects: the E isomers generally acted as CNS depressants and anticonvulsants, while the Z isomers were marked stimulants, causing tremors and convulsions. nih.gov This stark difference highlights the high degree of stereoselectivity in the biological targets responsible for these actions. The distinct three-dimensional shapes of the E and Z isomers lead to different interactions with receptors or enzyme active sites, resulting in divergent biological responses. solubilityofthings.comnih.gov

Identification of Pharmacophoric Elements within the Cinnamate Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the cinnamate scaffold, several key pharmacophoric elements have been identified that are crucial for its diverse biological activities. nih.govnih.gov

The fundamental cinnamate scaffold consists of a phenyl ring connected to a propenoic acid side chain. mdpi.com The primary pharmacophoric features include:

The Aromatic Ring: This ring system, often substituted with hydroxyl and/or methoxy groups, is a key element. nih.govmdpi.com The nature and position of these substituents influence the molecule's antioxidant properties and its ability to participate in hydrogen bonding and other interactions with biological targets. mdpi.com

The α,β-Unsaturated Carbonyl System: The conjugated system formed by the double bond and the carbonyl group (of the ester or acid) is critical. This moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. mdpi.com In some chalcone-cinnamide hybrids, this unsaturated system was found to be an important feature for enhancing antiproliferative activity. mdpi.com

Together, these elements form the essential pharmacophore of cinnamic acid derivatives. nih.govnih.gov The spatial relationship between the aromatic ring, the planar unsaturated system, and the terminal oxygen-containing functional group is what defines the interaction of these molecules with their biological targets, leading to a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov

In Vitro Biological Activity and Mechanistic Elucidation of Methyl 2,5 Dimethoxycinnamate

Antimicrobial Efficacy and Cellular Targets (e.g., membrane disruption, quorum sensing inhibition)

Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial properties. eurekaselect.com The core structure of cinnamic acid, featuring an aromatic ring, a carboxylic acid function, and a conjugated olefin, provides multiple sites for interaction with microbial targets. nih.gov The primary mechanisms of antimicrobial action involve the disruption of cellular integrity and function. Studies on cinnamic acid have shown that it can increase the permeability of the cell membrane, leading to the leakage of essential cytoplasmic components and subsequent changes in cellular morphology. researchgate.net Further mechanisms include damage to nucleic acids and proteins and the induction of intracellular reactive oxygen species. nih.gov

For fungal pathogens, certain cinnamic acid derivatives have been found to interact directly with ergosterol, a critical component of the fungal plasma membrane, or with the cell wall itself, leading to cell death. nih.gov The fungicidal or fungistatic nature of these compounds can be determined by the ratio of the Minimum Fungicidal Concentration (MFC) to the Minimum Inhibitory Concentration (MIC); a ratio of ≤ 4 typically indicates a fungicidal effect. nih.gov

The antimicrobial potency of cinnamate (B1238496) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid group. researchgate.net For example, esterification of the carboxylic acid group can alter the compound's lipophilicity, potentially enhancing its penetration through biological membranes and improving its pharmacological response. nih.gov Synthetic derivatives, including esters and amides, have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govresearchgate.netmdpi.com

| Compound Derivative | Microorganism | MIC (μM) | Reference |

|---|---|---|---|

| Isobutyl Cinnamate | S. aureus | 43 - 301 | researchgate.netmdpi.com |

| Decyl Cinnamate | S. aureus | 550.96 | nih.gov |

| Benzyl Cinnamate | S. epidermidis | 537.81 | nih.gov |

| 4-isopropylbenzylcinnamide | P. aeruginosa | 458.15 | nih.gov |

| Butyl Cinnamate | C. albicans | 626.62 | nih.gov |

Antioxidant Mechanisms (e.g., free radical scavenging, protection against oxidative stress)

Cinnamic acid derivatives, particularly those possessing phenolic hydroxyl groups, are well-established antioxidants. eurekaselect.com Their capacity to neutralize free radicals is a key aspect of their potential health benefits. The antioxidant mechanism is heavily dependent on the molecular structure, including the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring. nih.govagriculturejournals.cz

Kinetic analyses of free radical scavenging reactions have revealed that the antioxidant process can be governed by mechanisms such as the sequential proton loss electron transfer (SPLET). agriculturejournals.cz This mechanism is prominent for compounds that have electron-donating groups, like -OH or -OCH₃, positioned ortho or para to another hydroxyl group. agriculturejournals.cz Methoxycinnamic acid derivatives have been shown to improve cell viability and indirectly boost the expression of endogenous antioxidant enzymes. nih.gov

The antioxidant efficiency of various hydroxycinnamic acids has been compared to standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol. researchgate.net For instance, certain derivatives show stronger antioxidant effects than BHT, p-coumaric acid, and ferulic acid. researchgate.net This free radical scavenging ability allows these compounds to protect cells from oxidative damage, a process implicated in numerous chronic diseases. mdpi.com

Anti-inflammatory Pathways and Modulation of Pro-inflammatory Mediators

Methoxycinnamate esters have demonstrated significant anti-inflammatory activity in various in vitro models. A key mechanism is the inhibition of enzymes central to the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). mdpi.com Ethyl p-methoxycinnamate (EPMC), a closely related compound, was found to non-selectively inhibit both COX-1 and COX-2 with IC₅₀ values of 1.12 µM and 0.83 µM, respectively. mdpi.com This inhibition curtails the production of prostaglandins, which are key mediators of inflammation.

Furthermore, these compounds can suppress the production of major pro-inflammatory cytokines. EPMC has been shown to reduce the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.gov The inhibition of TNF-α was particularly potent, with a 64.11% reduction observed at a concentration of 25 µg/ml. nih.gov

The modulation of critical signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, is another crucial aspect of their anti-inflammatory action. nih.govxjtu.edu.cn NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov Curcuminoids, which share structural similarities with dimethoxycinnamate, inhibit the NF-κB pathway, which can prevent the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.govxjtu.edu.cn This multi-pronged approach—inhibiting inflammatory enzymes, reducing pro-inflammatory cytokine production, and modulating key signaling pathways—underlines the anti-inflammatory potential of this class of compounds. researchgate.netsemanticscholar.org

| Compound | Target/Mediator | Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Ethyl p-methoxycinnamate | COX-1 | Inhibition | 1.12 µM | mdpi.com |

| Ethyl p-methoxycinnamate | COX-2 | Inhibition | 0.83 µM | mdpi.com |

| Ethyl p-methoxycinnamate | TNF-α Production | Inhibition | - | nih.gov |

| Ethyl p-methoxycinnamate | IL-1 Production | Inhibition | 166.4 µg/ml | nih.gov |

| Demethoxycurcumin (DMC) | NF-κB Pathway | Inhibition | 12.1 µM | nih.gov |

Potential Anticancer Activity and Underlying Cellular Processes (e.g., inhibition of cell proliferation, interference with colony formation)

Methyl cinnamate analogs have emerged as compounds of interest for their cytotoxic effects on various cancer cell lines. Research on isomers such as methyl 3,4-dimethoxycinnamate has demonstrated relevant cytotoxic activity against hepatocellular carcinoma (Hep3B) cells. nih.govresearchgate.net Another related compound, 3,5-dimethoxycinnamic acid methyl ester, has shown cytotoxic effects against MCF-7 breast cancer cells.

The anticancer activity of these compounds also manifests as the inhibition of cell proliferation and interference with colony formation. mdpi.com For example, p-methoxycinnamic acid was reported to interfere with the colony formation of the SW480 colon cancer cell line. mdpi.com The cytotoxic effects are often evaluated using MTT assays to determine the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency in reducing cell viability. nih.gov

| Compound | Cancer Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Methyl 3,4-dihydroxycinnamate | Hep3B (Hepatocellular Carcinoma) | Cytotoxicity | 109.7 ± 0.8 µM | nih.gov |

| Methyl 3,4,5-trimethoxycinnamate (B1233958) | Hep3B (Hepatocellular Carcinoma) | Cytotoxicity & DNA Methylation Inhibition | > 100 µM | nih.govresearchgate.net |

| Methyl 4-methoxycinnamate | Hep3B (Hepatocellular Carcinoma) | Cytotoxicity & DNA Methylation Inhibition | > 100 µM | nih.govresearchgate.net |

| Methyl 3,4-dimethoxycinnamate | Hep3B (Hepatocellular Carcinoma) | Cytotoxicity & DNA Methylation Inhibition | > 100 µM | nih.govresearchgate.net |

| 3,5-Dimethoxycinnamic acid methyl ester | MCF-7 (Breast Cancer) | Cytotoxicity | - |

Hepatoprotective Mechanisms (e.g., glutathione (B108866) redox pathway modulation, enzyme activity preservation)

Cinnamic acid and its methoxy derivatives have shown significant hepatoprotective effects in preclinical models of liver injury. nih.govresearchgate.net One of the primary mechanisms is the preservation of hepatocellular function and the mitigation of cellular damage. In models of CCl₄-induced acute liver damage, treatment with cinnamic acid derivatives prevented significant increases in serum levels of key liver enzymes, including alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), and gamma-glutamyl transpeptidase (GGT). nih.govdoaj.org Histological examination of liver tissue from treated subjects revealed reduced inflammation, necrosis, and steatosis. nih.govresearchgate.net

Antidiabetic and Antihyperglycemic Effects (e.g., glucose uptake, enzyme inhibition, α-glucosidase inhibition)

Methoxy derivatives of cinnamic acid have demonstrated notable antidiabetic and antihyperglycemic properties through multiple mechanisms. A key action is the modulation of glucose metabolism. Studies on p-methoxycinnamic acid (p-MCA) have shown that it can increase glycolysis and decrease gluconeogenesis in the liver. nih.govresearchgate.net This is achieved by regulating the activities of hepatic glucose-regulating enzymes. Specifically, p-MCA has been found to reduce the excessive activity of glucose-6-phosphatase while increasing the activities of hepatic hexokinase and glucokinase in diabetic models. nih.govresearchgate.net

Another significant mechanism is the potent inhibition of α-glucosidase. researchgate.net This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, methoxycinnamic acid derivatives can slow the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose spikes. The activity of p-MCA as an α-glucosidase inhibitor was reported to be significantly higher than that of the reference compound 1-deoxynojirimycin. researchgate.net

Furthermore, these compounds can enhance insulin (B600854) secretion. nih.govnih.gov This insulinotropic activity suggests they may be beneficial in conditions where insulin secretion in response to glucose is impaired. nih.gov

| Mechanism | Effect | Observed in | Reference |

|---|---|---|---|

| α-Glucosidase Inhibition | Potent inhibition, reduces carbohydrate absorption | p-methoxycinnamic acid | researchgate.net |

| Hepatic Enzyme Regulation | Decreases Glucose-6-Phosphatase activity | p-methoxycinnamic acid | nih.govresearchgate.net |

| Hepatic Enzyme Regulation | Increases Hexokinase & Glucokinase activity | p-methoxycinnamic acid | nih.govresearchgate.net |

| Glucose Metabolism | Increases glycolysis, decreases gluconeogenesis | p-methoxycinnamic acid | nih.govresearchgate.net |

| Insulin Secretion | Enhances glucose-stimulated insulin secretion | p-methoxycinnamic acid | nih.govnih.gov |

| Glycogen (B147801) Storage | Increases hepatic glycogen content | p-methoxycinnamic acid | nih.govnih.gov |

Neuroprotective and Anti-amyloidogenic Activities (e.g., prion protein binding, amyloid transformation prevention)

Cinnamic acid and its derivatives are being actively investigated for their neuroprotective potential, with research indicating they can shield neurons from various forms of cellular stress. researchgate.netmdpi.com These compounds have demonstrated the ability to protect neuronal cells from excitotoxicity induced by agents like glutamate (B1630785) and from oxidative stress-induced damage. scienceopen.com The presence of methoxy groups on the cinnamic acid structure appears to be important for this activity. nih.gov

The underlying neuroprotective mechanisms involve the modulation of key cellular signaling pathways and the enhancement of endogenous antioxidant systems. For example, ferulic acid, a related methoxycinnamic acid, has been shown to increase the phosphorylation of cAMP response element-binding protein (CREB) and the mRNA levels of brain-derived neurotrophic factor (BDNF) in the hippocampus. researchgate.net CREB and BDNF are crucial for neuronal survival, plasticity, and neurogenesis. Additionally, these compounds can inhibit mitochondrial apoptotic pathways by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Caspase-3. scienceopen.com

In the context of neurodegenerative diseases such as Alzheimer's, a key area of research is the anti-amyloidogenic activity of these compounds. Certain cinnamic acid derivatives have shown the ability to inhibit the accumulation of amyloid-beta (Aβ) peptides in vitro. mdpi.com This suggests they could interfere with the formation of amyloid plaques, a hallmark pathology of Alzheimer's disease, positioning them as potential leads for the development of new therapies. mdpi.com

Antifungal Activity and Spore Germination Inhibition

A study on 2,5-dimethoxybenzoic acid , a related compound lacking the acrylate (B77674) group, demonstrated significant antifungal properties. This compound was found to completely inhibit the in vitro spore germination and mycelial growth of two significant postharvest pathogens, Botrytis cinerea and Rhizopus stolonifer, at a concentration of 5 x 10-3 M. researchgate.net

Another related compound, methyl cis-3,4-dimethoxycinnamate, has been identified as a natural self-inhibitor of spore germination in several species of rust fungi, including the bean, sunflower, and corn rust fungi. apsnet.org Interestingly, this compound was not found to be active against the uredospores of the coffee rust fungus (Hemileia vastatrix). apsnet.org These findings suggest that the antifungal and spore-inhibiting effects of dimethoxycinnamate derivatives can be highly specific to the fungal species and the isomeric form of the compound.

The detailed findings for the antifungal activity of the related compound 2,5-dimethoxybenzoic acid are presented below.

| Fungal Species | Test Compound | Concentration for Complete Inhibition | Observed Effect |

|---|---|---|---|

| Botrytis cinerea | 2,5-Dimethoxybenzoic acid | 5 x 10-3 M | Complete inhibition of spore germination and mycelial growth |

| Rhizopus stolonifer | 2,5-Dimethoxybenzoic acid | 5 x 10-3 M | Complete inhibition of spore germination and mycelial growth |

Chemical Modifications and Derivatization Strategies for Enhanced Biological Potential of Methyl 2,5 Dimethoxycinnamate Analogs

Design and Synthesis of Novel Analogs and Hybrids

The rational design of new analogs and molecular hybrids is a key strategy for amplifying the therapeutic potential of a lead compound. This involves modifying the core structure of Methyl 2,5-dimethoxycinnamate or combining it with other pharmacologically active scaffolds to create a single molecule with dual or synergistic activity.

Research into cinnamic acid derivatives has shown that incorporating different substituents can significantly alter their biological effects. nih.govresearchgate.net For instance, the synthesis of hybrid molecules is a common approach. A study on a chalcone-trimethoxycinnamide hybrid involved a multi-step synthesis beginning with the methylation of sinapic acid to produce methyl (E)-3-(3,4,5-trimethoxyphenyl) acrylate (B77674), followed by hydrolysis to obtain 3,4,5-trimethoxycinnamic acid. mdpi.com This acid was then coupled with an amino chalcone derivative using a coupling reagent to yield the final hybrid compound. mdpi.com This synthetic blueprint can be adapted for this compound, where it could be hybridized with other bioactive moieties like chalcones, harmicine, or other heterocyclic systems to explore new pharmacological activities. mdpi.com

The modification of the carboxyl group is another avenue for creating novel analogs. Cinnamic acids can be converted into amides and hydrazides, which often exhibit distinct biological profiles. nih.gov For example, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) has been used as a coupling reagent for synthesizing cinnamic acid amides. nih.gov

Below is a table outlining synthetic strategies applicable to generating novel analogs from a methoxycinnamate core structure.

| Strategy | Reagents/Method | Intermediate Product | Final Product Type | Potential Advantage |

| Hybrid Synthesis | Coupling reagent (e.g., COMU), Amino-functionalized scaffold | 2,5-dimethoxycinnamic acid | Cinnamide Hybrid | Synergistic or dual biological activity. |

| Amidation | Coupling reagent (e.g., EDC·HCl), Amine | Activated Carboxylic Acid | Amide Analog | Altered solubility and target interaction. |

| Anhydride Formation | Isobutyl chloroformate | Mixed Anhydride | O-protected Amide | High-yield conversion to amide derivatives. nih.gov |

Lipophilization Strategies for Optimized Bioavailability and Activity

A significant challenge for many natural compounds, including methoxycinnamate derivatives, is their low oral bioavailability and rapid metabolism, which can limit their therapeutic application. nih.govresearchgate.net Lipophilization, the process of increasing a compound's fat-solubility, is a widely used strategy to overcome these hurdles. By enhancing lipophilicity, the absorption of a compound through biological membranes can be improved. nih.gov

Studies have shown that methylated phenols and polyphenols exhibit significantly higher oral absorption and metabolic stability compared to their hydroxylated counterparts. mdpi.com The methoxy (B1213986) groups on this compound already contribute to this, but further modifications can optimize this property. One effective method is enzymatic lipophilization, which involves esterification or transesterification reactions. mdpi.com

For example, p-methoxycinnamic acid (p-MCA) has been successfully lipophilized through a transesterification reaction between its methyl ester (methyl p-methoxycinnamate) and oleic alcohol, using lipases as biocatalysts. mdpi.com Another approach involved the direct esterification of p-MCA with 2-ethylhexanol, catalyzed by the lipase (B570770) Novozym 435, to produce octyl methoxycinnamate. mdpi.com These enzymatic methods are advantageous as they are often performed under mild conditions with high selectivity. Such strategies are directly applicable to this compound to create long-chain esters with enhanced lipophilicity, potentially improving their absorption and half-life in the body. researchgate.net

The table below summarizes key lipophilization techniques investigated for methoxycinnamic acid derivatives.

| Lipophilization Method | Reactants | Biocatalyst | Resulting Product | Primary Goal |

| Transesterification | Methyl p-methoxycinnamate, Oleic alcohol | Novozym 435, Lipozyme RM IM, or Lipozyme TL IM | Oleyl p-methoxycinnamate | Increase lipophilicity for food industry applications. mdpi.com |

| Direct Esterification | p-methoxycinnamic acid, 2-ethylhexanol | Novozym 435 | Octyl methoxycinnamate (OMC) | Achieve high substrate conversion to a more lipophilic ester. mdpi.com |

Conjugation with Diverse Chemical Moieties for Targeted Applications

Conjugating this compound with other chemical groups is an advanced strategy to direct the molecule to specific biological targets, enhance its mechanism of action, or combine its properties with another active agent. The versatile structure of cinnamic acid allows for conjugation at its carboxyl, alkenyl, or aromatic groups. nih.gov

One approach involves modifying the carboxyl group to form conjugates with amino acids, peptides, or other targeting ligands. For example, the β-glycoside of cinnamic acid has been prepared from α-ᴅ-glucose through the Mitsunobu reaction, demonstrating that the carboxyl group can be linked to a sugar moiety. nih.gov This type of glycosylation could potentially improve the solubility and pharmacokinetic profile of a this compound analog.

Furthermore, hybrid molecules can be designed for specific therapeutic areas. Cinnamic acid hybrids with harmicine have been synthesized and evaluated for their anticancer effects. mdpi.com Similarly, conjugating this compound (after hydrolysis to its carboxylic acid form) to a molecule known to target specific cancer cells could create a targeted drug delivery system. The choice of the conjugated moiety is critical and depends entirely on the desired application, whether it is for antimicrobial, anticancer, or neuroprotective purposes. mdpi.com

The following table details potential conjugation strategies for creating targeted derivatives.

| Conjugation Moiety | Reaction Type | Potential Application | Rationale |

| Amino Acids/Peptides | Amide bond formation | Targeted drug delivery | Utilize peptide transporters for specific cell uptake. |

| Glucosyl Groups | Mitsunobu Reaction (O-Alkylation) | Improved Pharmacokinetics | Enhance aqueous solubility and alter metabolic pathways. nih.gov |

| Heterocyclic Scaffolds (e.g., Pyridinyl, Furanyl) | Esterification/Amidation | Enhanced Biological Activity | Replacing the phenyl group with certain heterocycles can increase potency. mdpi.com |

Advanced Analytical Applications of Methyl 2,5 Dimethoxycinnamate and Its Derivatives

Application as a Matrix in Mass Spectrometry Imaging (MALDI-MSI) for Low-Molecular-Weight Compounds

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has become a powerful technique for visualizing the spatial distribution of a wide variety of molecules, including proteins, lipids, and metabolites, directly in tissue sections. A critical component of this technique is the matrix, a small organic molecule that co-crystallizes with the analyte and facilitates its desorption and ionization upon laser irradiation. The choice of matrix is paramount for successful MALDI-MSI analysis, particularly for low-molecular-weight compounds (LMWCs), as matrix-related ions can interfere with the detection of analytes in the low mass range.

Cinnamic acid derivatives, such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid, are well-established matrices for MALDI-MS. Their aromatic structure allows for efficient absorption of laser energy, and their acidic nature promotes protonation of analyte molecules. Methyl 2,5-dimethoxycinnamate, with its substituted cinnamic acid core, possesses the fundamental structural characteristics of a potentially effective MALDI matrix. The methoxy (B1213986) groups can influence its crystallinity, vacuum stability, and proton affinity, which are all critical parameters for matrix performance.

Table 1: Potential Areas of Investigation for this compound as a MALDI Matrix

| Parameter | Potential Advantage of this compound | Research Question to Address |

| Background Interference | The methoxy groups may shift matrix-related peaks to a different m/z range, reducing interference with LMWCs. | Does it provide a cleaner background in the sub-500 m/z range compared to CHCA or DHB? |

| Analyte Ionization | The electron-donating nature of methoxy groups could enhance protonation of certain analytes. | For which classes of LMWCs (e.g., lipids, peptides, drugs) does it show superior ionization efficiency? |

| Crystal Morphology | The substitution pattern will influence crystal formation, which is critical for spatial resolution in MSI. | What are the optimal crystallization conditions to achieve a homogenous matrix layer for high-resolution imaging? |

| Vacuum Stability | The methyl ester and methoxy groups may affect its sublimation rate under high vacuum. | How does its stability compare to other cinnamic acid-based matrices during prolonged imaging experiments? |

Utilization as Research Probes in Biochemical and Cell-Based Assays

The development of specific and sensitive research probes is fundamental to understanding complex biological processes. These probes, often small molecules, are designed to interact with a specific biological target, such as an enzyme or receptor, and report on its activity or localization through a measurable signal, like fluorescence or a change in mass. The cinnamic acid scaffold and its derivatives have been explored for the development of various biologically active molecules.

While direct applications of this compound as a research probe are not extensively documented, its structural relative, Methyl 2,5-dihydroxycinnamate, is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This suggests that the dimethoxy analogue could serve as a starting point or a scaffold for the design of novel research probes targeting kinases or other enzyme families. The methoxy groups can be synthetically modified to introduce reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins.

Furthermore, derivatives of related methoxylated cinnamic acids have been investigated for various biological activities. The synthesis of probes based on the this compound core could involve functionalization of the aromatic ring or the ester group to attach linkers and signaling components. Such probes could be employed in a variety of biochemical and cell-based assays, including:

Enzyme Inhibition Assays: To screen for new inhibitors of specific enzymes.

Fluorescence Microscopy: To visualize the subcellular localization of a target protein.

Affinity Chromatography: To isolate and identify the binding partners of the probe.

Target Deconvolution Studies: To identify the molecular target of a bioactive compound.

The development and characterization of such probes would require a multidisciplinary approach, combining organic synthesis, biochemical assays, and cell biology techniques.

Table 2: Potential Research Probe Applications Derived from this compound

| Probe Type | Potential Target Class | Assay Application | Required Modifications to Scaffold |

| Fluorescent Probe | Kinases, Phosphatases | In-cell target engagement, High-throughput screening | Attachment of a fluorophore (e.g., BODIPY, Rhodamine) via a linker. |

| Affinity-Based Probe | Cellular Receptors | Target identification and isolation | Incorporation of an affinity tag (e.g., Biotin, Desthiobiotin). |

| Photoaffinity Probe | Various Enzymes | Covalent labeling and identification of binding sites | Introduction of a photoreactive group (e.g., Diazirine, Benzophenone). |

| Activity-Based Probe | Hydrolases, Proteases | In situ profiling of enzyme activity | Inclusion of a reactive "warhead" that covalently modifies the active site of the target enzyme. |

Future Perspectives and Emerging Research Avenues for Methyl 2,5 Dimethoxycinnamate

Integration of Systems Biology and Omics Technologies in Mechanistic Investigations

A deeper understanding of the biological activities of Methyl 2,5-dimethoxycinnamate necessitates a move beyond single-target assays towards a more holistic, systems-level approach. The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—stands to provide a comprehensive picture of the compound's mechanism of action within a biological system.

Future research could involve treating cell lines or model organisms with this compound and subsequently performing multi-omics analysis. Transcriptomic studies, for instance, could reveal which genes are up- or down-regulated in response to the compound, offering clues about the cellular pathways it modulates. Proteomic analysis would complement this by identifying changes in protein expression and post-translational modifications, directly linking gene expression changes to functional outcomes. Metabolomic profiling could then uncover alterations in the cellular metabolic landscape, identifying the ultimate downstream effects of the compound's interaction with the cell.

By integrating these disparate datasets, researchers can construct detailed network models of the compound's activity. This systems biology approach could reveal previously unknown targets and pathways affected by this compound, potentially uncovering novel therapeutic applications.

Table 1: Illustrative Multi-Omics Data Integration for Mechanistic Analysis of this compound

| Omics Layer | Potential Findings | Implied Biological Impact |

| Transcriptomics | Upregulation of genes involved in antioxidant response pathways. | Suggests a role in mitigating oxidative stress. |

| Proteomics | Increased expression of enzymes in the glutathione (B108866) synthesis pathway. | Corroborates transcriptomic data and points to a specific mechanism of antioxidant activity. |

| Metabolomics | Elevated levels of reduced glutathione and decreased levels of reactive oxygen species markers. | Confirms the functional outcome of the observed transcriptomic and proteomic changes. |

High-Throughput Screening and Combinatorial Chemistry Approaches for Novel Analog Discovery

The core structure of this compound provides a scaffold that is ripe for chemical modification. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can be leveraged to synthesize and evaluate large libraries of related analogs, with the goal of identifying derivatives with enhanced activity, improved selectivity, or novel properties.

Combinatorial chemistry would enable the rapid generation of a diverse library of this compound analogs. This could involve, for example, systematic variation of the substituents on the aromatic ring or modification of the ester group. Once synthesized, these libraries could be subjected to HTS against a panel of biological targets. This approach allows for the simultaneous testing of thousands of compounds, dramatically accelerating the discovery of lead candidates for drug development or other applications. The data generated from HTS can also be used to build quantitative structure-activity relationship (QSAR) models, which can guide the design of future generations of more potent and specific analogs.

Table 2: Hypothetical High-Throughput Screening Cascade for this compound Analogs

| Screening Stage | Assay Type | Purpose | Potential Outcome |

| Primary Screen | Cell viability assay | Identify analogs with cytotoxic or cytoprotective effects. | A list of "hit" compounds that modulate cell viability. |

| Secondary Screen | Target-based enzymatic assay | Determine if hits from the primary screen act on a specific enzyme of interest. | Identification of analogs that inhibit or activate the target enzyme. |

| Tertiary Screen | Cellular imaging-based assay | Characterize the cellular phenotype induced by the most promising analogs. | Elucidation of the cellular mechanism of action for lead candidates. |

Exploration of Photochemical Reactivity for Material Science and Organic Synthesis Applications

Cinnamate (B1238496) esters are known to undergo photochemical reactions, such as [2+2] cycloadditions, upon exposure to ultraviolet light. This reactivity opens up exciting possibilities for the use of this compound in material science and organic synthesis. The methoxy (B1213986) groups on the phenyl ring can influence the electronic properties and, consequently, the photochemical behavior of the molecule.

In material science, the photocrosslinking ability of this compound could be exploited to develop novel polymers and photoresists. Upon irradiation, the cinnamate moieties can form cyclobutane (B1203170) rings, leading to the formation of a crosslinked network. This property could be harnessed in applications such as photolithography for the fabrication of microelectronics or in the development of biocompatible hydrogels for tissue engineering.

In the realm of organic synthesis, the photochemical reactivity of this compound can be used as a tool for the construction of complex molecular architectures. The diastereoselectivity of the photocycloaddition can be influenced by various factors, including the solvent, temperature, and the presence of sensitizers or chiral templates. Future research could focus on controlling the stereochemical outcome of these reactions to synthesize enantiomerically pure cyclobutane derivatives, which are valuable building blocks in medicinal chemistry.

Directed Evolution and Enzyme Engineering for Biocatalytic Transformations

The synthesis and modification of this compound can be approached from a green chemistry perspective through the use of biocatalysis. Directed evolution and enzyme engineering are powerful techniques for developing enzymes with novel or improved activities, which can be tailored for specific transformations on the this compound scaffold.

For instance, researchers could aim to develop an enzyme that can regioselectively demethylate one of the methoxy groups, providing a synthetic route to valuable dihydroxycinnamate derivatives. This would involve creating a library of mutant enzymes, for example, from a parent cytochrome P450 monooxygenase, and then screening this library for the desired activity. Through iterative rounds of mutation and selection, an enzyme with high efficiency and selectivity for the target reaction could be evolved.

Similarly, enzymes could be engineered to catalyze the stereoselective reduction of the double bond in the cinnamate backbone, yielding chiral dihydrocinnamate derivatives. Such biocatalytic approaches offer several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. The development of a suite of engineered enzymes for the modification of this compound would significantly expand its synthetic utility and accessibility.

Table 3: Potential Biocatalytic Transformations of this compound Using Engineered Enzymes

| Target Transformation | Enzyme Class for Engineering | Potential Product | Significance |

| Regioselective O-demethylation | Cytochrome P450 Monooxygenases | Methyl 2-hydroxy-5-methoxycinnamate or Methyl 5-hydroxy-2-methoxycinnamate | Access to selectively functionalized analogs for further synthesis. |

| Stereoselective double bond reduction | Ene-reductases | (R)- or (S)-Methyl 2,5-dimethoxydihydrocinnamate | Production of enantiomerically pure building blocks for chiral synthesis. |

| Ester hydrolysis | Lipases/Esterases | 2,5-Dimethoxycinnamic acid | A key intermediate for the synthesis of other derivatives. |

Q & A

Q. What are the standard synthetic routes for Methyl 2,5-dimethoxycinnamate, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via alkylation of caffeic acid derivatives. A validated method involves refluxing caffeic acid with dimethyl sulfate (2.6 mL, 27 mmol) in acetone (30 mL) using anhydrous potassium carbonate (1.92 g) as a base at 70°C for 5 hours . Key optimization parameters include maintaining anhydrous conditions, precise stoichiometric ratios, and post-reaction purification (e.g., crystallization from ethanol-water mixtures). Yields of ~55% are typical, but increasing dimethyl sulfate equivalents or extending reflux time may improve efficiency .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers observe?

Use NMR to identify characteristic signals: δ 3.71 ppm (COOCH, singlet), 3.81 ppm ((OCH), singlet), and aromatic protons at δ 6.57–7.59 ppm . Elemental analysis should align with theoretical values (C: 64.85%, H: 6.35%). Discrepancies >0.05% indicate impurities; re-crystallization or column chromatography is advised .

Q. How can researchers ensure stability during storage and handling of this compound?

Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability is enhanced by avoiding prolonged exposure to moisture or acidic conditions. Structural analogs show susceptibility to hydrolysis under alkaline conditions, suggesting pH-neutral environments are critical .

Advanced Research Questions

Q. What strategies exist for studying the radical cation-initiated dimerization of this compound?

Use tris-(2,4-dibromophenyl)aminium hexachloroantimonate (DBAHA, E = 1.74 V) as a radical cation initiator in dichloromethane at -78°C. Monitor dimerization via HPLC and characterize products using high-resolution mass spectrometry (HRMS) and X-ray crystallography. The electron-withdrawing methoxy groups increase oxidation resistance, necessitating high-potential initiators .

Q. How can LC-MS/MS be optimized for detecting this compound in biological matrices?

Adapt methods from 2,5-dimethoxyamphetamine analysis: employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. For plasma/urine, use a C18 column with 0.1% formic acid in acetonitrile/water. Validate sensitivity (LOQ: 1–20 ng/mL) and specificity against structural analogs like methyl 3,4-dimethoxycinnamate .

Q. What computational methods predict the hydrogen bonding network and conformational stability of this compound?

Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to model intramolecular C-H···O hydrogen bonds stabilizing the S(6) and S(9) ring motifs. Compare with single-crystal XRD data to validate dihedral angles (e.g., 86.94° between aromatic planes) .

Q. How should researchers address contradictions in bioactivity data between this compound and its structural analogs?

Conduct systematic SAR studies by modifying methoxy group positions. For example, compare anti-inflammatory activity of 2,5- vs. 3,4-dimethoxy derivatives using COX-2 inhibition assays. Control for metabolic stability differences via microsomal incubation and LC-MS/MS metabolite profiling .

Methodological Guidance

- Experimental Design : Include negative controls (e.g., unsubstituted cinnamates) in reactivity studies to isolate electronic effects of methoxy groups .

- Data Analysis : Use tools like MDAnalysis for molecular dynamics simulations to study solvent interactions .

- Reporting Standards : Document synthesis parameters (reagent purity, drying methods) and spectral acquisition conditions (NMR solvent, temperature) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products